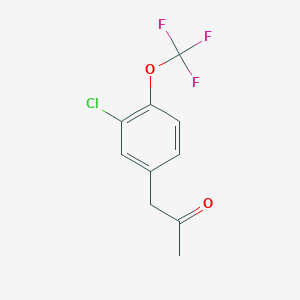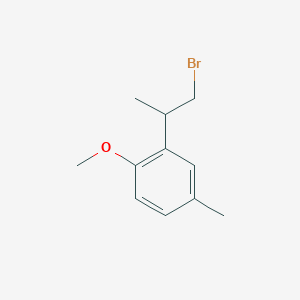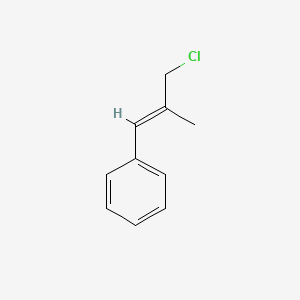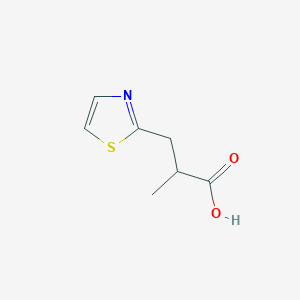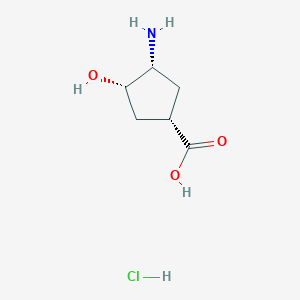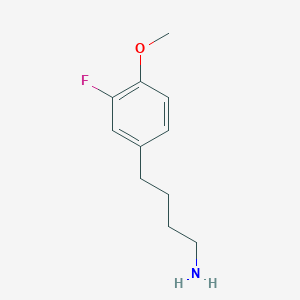
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is an organic compound with the molecular formula C11H16FNO This compound features a butan-1-amine backbone substituted with a 3-fluoro-4-methoxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butan-1-amine.
Condensation Reaction: The 3-fluoro-4-methoxybenzaldehyde undergoes a condensation reaction with butan-1-amine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process may include additional purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine or methoxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-(3-fluoro-4-methoxyphenyl)butan-1-one, while reduction could produce 4-(3-fluoro-4-methoxyphenyl)butan-1-ol.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved include binding to active sites or allosteric sites, leading to changes in the activity of the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-Fluoro-4-methoxyphenyl)butan-1-ol: Similar structure but with a hydroxyl group instead of an amine.
4-(3-Fluoro-4-methoxyphenyl)butan-1-one: Similar structure but with a carbonyl group instead of an amine.
4-(3-Fluoro-4-methoxyphenyl)butanoic acid: Similar structure but with a carboxylic acid group instead of an amine.
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)butan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a fluoro and methoxy group on the phenyl ring, along with the butan-1-amine backbone, makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C11H16FNO |
|---|---|
Peso molecular |
197.25 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-methoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C11H16FNO/c1-14-11-6-5-9(8-10(11)12)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3 |
Clave InChI |
MQBDOODPGRKMQU-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)CCCCN)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



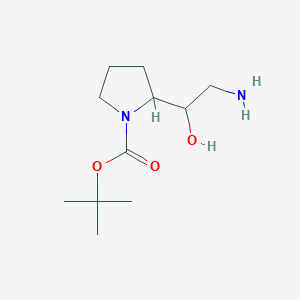


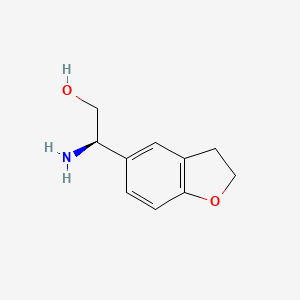
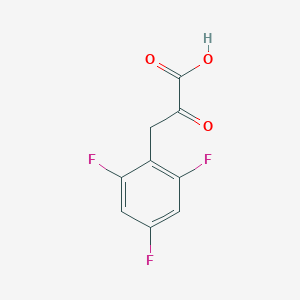
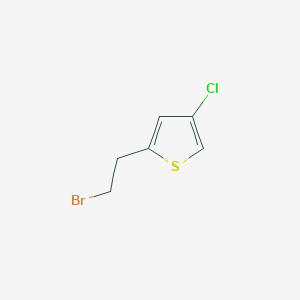
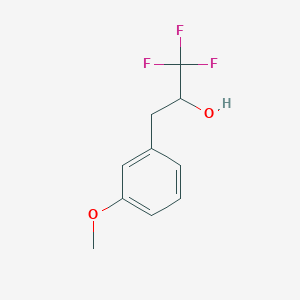
![8-(Trifluoromethyl)thieno[3,2-f]quinoline](/img/structure/B13603741.png)
